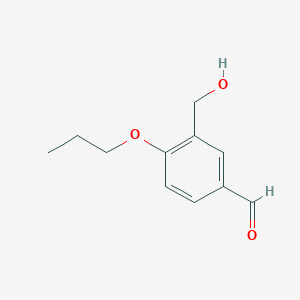

3-(Hydroxymethyl)-4-propoxybenzaldehyde

Description

Significance of Aryl Aldehydes in Organic Synthesis

Aryl aldehydes, a class of organic compounds featuring an aldehyde functional group attached to an aromatic ring, are of paramount importance in organic synthesis. nih.gov Their chemical versatility makes them valuable starting materials for creating a diverse range of more complex molecules. The aldehyde group is highly reactive and can participate in numerous chemical transformations, including nucleophilic addition, condensation, and oxidation reactions. This reactivity allows for the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com

Overview of Benzene (B151609) Derivatives in Medicinal and Materials Science

Benzene derivatives are foundational to the fields of medicinal and materials science. In medicinal chemistry, the benzene ring is a common scaffold found in a vast number of therapeutic agents. By attaching various functional groups to the benzene ring, chemists can modulate the biological activity, solubility, and metabolic stability of a molecule to design effective drugs. nih.govgoogle.com Substituted benzaldehydes, in particular, have been investigated for their potential to interact with biological targets, such as hemoglobin, to increase oxygen affinity. nih.govgoogle.com In materials science, benzene derivatives are used as monomers for the synthesis of advanced polymers with tailored thermal, mechanical, and optical properties. chemimpex.com

Research Landscape of Benzaldehyde (B42025) Analogues with Alkoxy and Hydroxymethyl Substituents

The research landscape for benzaldehyde analogues featuring both alkoxy and hydroxymethyl substituents is driven by the synergistic effects of these two functional groups. The alkoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring and the aldehyde moiety. The hydroxymethyl group provides a site for further chemical modification, such as esterification or etherification, and can also participate in hydrogen bonding, which can be crucial for molecular recognition in biological systems or for influencing the bulk properties of materials. This dual functionality makes these compounds valuable intermediates in the synthesis of a wide range of products, from flavorings to pharmaceuticals. inchem.orgfemaflavor.org

Rationale for Investigating 3-(Hydroxymethyl)-4-propoxybenzaldehyde

The investigation of this compound is prompted by its unique structural features that make it a valuable intermediate in various fields of chemical synthesis. chemimpex.com The presence of three distinct functional groups—the aldehyde, the hydroxymethyl, and the propoxy groups—on a central benzene ring offers multiple avenues for chemical modification and the synthesis of complex target molecules.

The aldehyde group serves as a primary reaction site for forming new carbon-carbon bonds. The hydroxymethyl group provides a secondary reactive handle for further derivatization, potentially leading to the creation of bifunctional molecules. The propoxy group, an alkoxy substituent, modulates the electronic properties of the aromatic ring and can influence the reactivity of the other functional groups. This trifunctional nature makes this compound a versatile building block in pharmaceutical development, the flavor and fragrance industry, and polymer chemistry. chemimpex.com Its potential applications include serving as a key intermediate in the synthesis of biologically active compounds, contributing to the sensory profiles of food and cosmetic products, and enhancing the properties of specialty polymers. chemimpex.com

Chemical Compound Information

| Compound Name |

| This compound |

| Aldehyde |

| Benzene |

| Hemoglobin |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 915921-81-2 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Liquid |

| Purity | ≥ 95% (NMR) |

| Storage Conditions | Store at 0-8°C |

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h3-4,6-7,13H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQBRHXEHNHRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651130 | |

| Record name | 3-(Hydroxymethyl)-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-81-2 | |

| Record name | 3-(Hydroxymethyl)-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Hydroxymethyl 4 Propoxybenzaldehyde

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 3-(Hydroxymethyl)-4-propoxybenzaldehyde involves strategically disconnecting the molecule into simpler, commercially available or easily accessible starting materials. Two primary disconnection approaches are logical for this target molecule.

Disconnection of the Ether Linkage: The most evident disconnection is at the C-O bond of the propoxy group. This is a common strategy in the synthesis of aryl ethers and corresponds to well-established etherification reactions. This disconnection leads to a key intermediate, 4-hydroxy-3-(hydroxymethyl)benzaldehyde (B105225) , and a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane. This phenolic intermediate is a crucial building block in this synthetic strategy.

Functional Group Interconversion and Disconnections: A second approach involves transformations of the aldehyde and hydroxymethyl groups.

The 3-(hydroxymethyl) group can be retrosynthetically derived from the selective reduction of a corresponding dialdehyde (B1249045), isophthalaldehyde (B49619) derivative. For instance, a selective reduction of 4-propoxyisophthalaldehyde would yield the target molecule.

Alternatively, the formyl group (CHO) can be disconnected via reactions that install an aldehyde onto an aromatic ring, such as formylation. This points to a precursor like 4-propoxybenzyl alcohol , where the aldehyde is introduced at the position ortho to the hydroxymethyl group.

Based on these analyses, two primary synthetic strategies emerge:

Late-Stage Etherification: Synthesize the 4-hydroxy-3-(hydroxymethyl)benzaldehyde core first, followed by the introduction of the propoxy group.

Early-Stage Etherification: Begin with a propoxy-substituted benzene (B151609) derivative, such as 4-propoxybenzyl alcohol or 4-propoxytoluene, and subsequently introduce the formyl and hydroxymethyl functionalities.

Exploration of Synthetic Pathways to the Benzaldehyde (B42025) Core

The construction of the substituted benzaldehyde core is a critical phase of the synthesis, with multiple established methodologies available.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and offers several routes to introduce a formyl group onto a pre-existing substituted benzene ring. If starting from a precursor like 4-propoxybenzyl alcohol, the goal is to achieve selective ortho-formylation.

The directing effects of the substituents are paramount. The propoxy group (-OPr) is a strongly activating, ortho, para-directing group due to the resonance donation of the oxygen lone pair. The hydroxymethyl group (-CH₂OH) is a weakly activating, ortho, para-director. In 4-propoxybenzyl alcohol, both groups would direct an incoming electrophile to position 3 (and 5). This reinforcement makes selective formylation at the desired position feasible.

Several classical formylation reactions are applicable:

Duff Reaction: This reaction uses hexamine in an acidic medium (often glyceroboric acid or trifluoroacetic acid) to formylate highly activated aromatic rings, such as phenols and their ethers. wikipedia.orgnih.govprepchem.com The reaction proceeds via an iminium ion intermediate which, upon hydrolysis, yields the aldehyde. It is particularly effective for introducing a formyl group ortho to an activating group. wikipedia.org

Reimer-Tiemann Reaction: This method involves treating a phenol (B47542) with chloroform (B151607) in a strong base, generating a dichlorocarbene (B158193) intermediate that acts as the electrophile. google.comwikipedia.orgchemicalbook.com While classic for phenols, its applicability to phenol ethers is limited, making it more suitable for a synthetic route where the propoxy group is added after formylation.

Magnesium-Mediated ortho-Formylation (Casnati–Skattebøl Reaction): This is a highly regioselective method for the ortho-formylation of phenols using paraformaldehyde in the presence of magnesium chloride and a tertiary amine like triethylamine. google.comnih.govresearchgate.netgoogleapis.com The magnesium ion is believed to chelate with the phenolic oxygen and the formaldehyde, directing the electrophile exclusively to the ortho position. This method provides high yields and avoids harsh reagents. nih.govnih.gov

The table below summarizes key aspects of these electrophilic formylation strategies.

| Reaction Name | Formyl Source | Typical Reagents | Key Features |

| Duff Reaction | Hexamine | Hexamine, Glyceroboric acid or TFA | Good for activated rings; ortho-selective. wikipedia.orgprepchem.com |

| Reimer-Tiemann | Chloroform | CHCl₃, NaOH/KOH | Classic for phenols; generates dichlorocarbene. google.comwikipedia.org |

| Casnati-Skattebøl | Paraformaldehyde | Paraformaldehyde, MgCl₂, Et₃N | High ortho-selectivity for phenols; mild conditions. google.comgoogleapis.com |

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for C-C bond formation, including the introduction of a formyl group. These methods can offer high functional group tolerance and milder conditions compared to some classical methods.

A plausible strategy would involve the formylation of an aryl halide, such as 3-(hydroxymethyl)-4-propoxy-1-bromobenzene . This intermediate could be subjected to a palladium-catalyzed formylation reaction. Various carbon monoxide (CO) sources can be used, including synthesis gas (CO/H₂), formic acid, or isocyanides, which serve as the C1 source for the aldehyde.

A typical catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

CO Insertion: Carbon monoxide (or its surrogate) inserts into the Aryl-Pd(II) bond to form an acyl-palladium complex.

Reductive Elimination: A hydride source (e.g., from H₂, formate, or a silane) facilitates the reductive elimination of the aromatic aldehyde, regenerating the Pd(0) catalyst.

This approach provides an alternative to electrophilic substitution and can be advantageous if the starting aryl halide is more accessible than the corresponding formylation precursor.

Introduction of the Propoxy Group via Etherification Reactions

The formation of the aryl-propyl ether bond is a key step that can be performed either early or late in the synthetic sequence.

The Williamson ether synthesis is the most traditional and widely used method for preparing ethers. This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.

In the context of synthesizing this compound, this would involve the O-alkylation of the phenolic intermediate 4-hydroxy-3-(hydroxymethyl)benzaldehyde . The synthesis involves two main steps:

Deprotonation: The phenolic hydroxyl group is deprotonated with a suitable base to form a more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

Nucleophilic Substitution: The resulting phenoxide attacks a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the ether linkage.

The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically used to facilitate the Sₙ2 reaction. A patent for a similar selective alkylation of 3,4-dihydroxybenzaldehyde (B13553) highlights the use of bases like potassium carbonate in solvents such as DMF at temperatures ranging from 60-120 °C. nih.gov

The table below outlines typical conditions for this etherification.

| Base | Alkylating Agent | Solvent | General Temperature |

| K₂CO₃ / Cs₂CO₃ | 1-Bromopropane, 1-Iodopropane | DMF, Acetonitrile | Room Temp. to 100 °C |

| NaH | 1-Bromopropane, 1-Iodopropane | THF, DMF | 0 °C to Room Temp. |

While the Williamson synthesis is robust, alternative methods can be advantageous, particularly if the substrate is sensitive to strongly basic conditions or if steric hindrance is a factor.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether under mild, neutral conditions. It involves the reaction of a phenol (the nucleophile) with a primary or secondary alcohol (in this case, propanol) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for propanol. The key advantage is the avoidance of strongly basic conditions.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-oxygen bonds between aryl halides (or triflates) and alcohols. A synthetic route could be designed where an intermediate like 3-(hydroxymethyl)-4-bromobenzaldehyde is coupled with propanol. This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base. It represents a powerful, modern alternative for constructing aryl ether bonds.

Selective Functionalization at the 3-Position to Introduce the Hydroxymethyl Moiety

The primary challenge in the synthesis of this compound lies in the regioselective introduction of a functional group at the C-3 position, which can then be converted to a hydroxymethyl moiety. The existing propoxy and aldehyde groups on the aromatic ring direct incoming electrophiles to specific positions, necessitating strategic approaches to achieve the desired substitution pattern.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. acs.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. acs.org For 4-propoxybenzaldehyde (B1265824), the aldehyde group is a poor DMG for direct lithiation. Therefore, it is often necessary to protect the aldehyde as an acetal (B89532), which can then act as a more effective DMG.

A plausible synthetic route employing this strategy would involve the initial protection of the aldehyde in 4-propoxybenzaldehyde, for example, as a dimethyl acetal. This protected intermediate can then be subjected to directed ortho-metalation using a strong lithium base such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF). odu.edu The resulting ortho-lithiated species can then be quenched with a suitable electrophile to introduce the hydroxymethyl group. A common and effective electrophile for this purpose is paraformaldehyde, which, upon acidic workup, yields the desired hydroxymethyl group. The final step would be the deprotection of the acetal to regenerate the aldehyde functionality.

Table 1: Proposed Reaction Scheme via Directed Ortho-Metalation

| Step | Reactants and Reagents | Product | Purpose |

| 1 | 4-Propoxybenzaldehyde, Methanol, Acid catalyst | 4-Propoxybenzaldehyde dimethyl acetal | Protection of the aldehyde group |

| 2 | 4-Propoxybenzaldehyde dimethyl acetal, n-BuLi, THF, -78 °C | Lithiated intermediate | Directed ortho-metalation |

| 3 | Lithiated intermediate, Paraformaldehyde | Protected 3-(hydroxymethyl) intermediate | Introduction of the hydroxymethyl precursor |

| 4 | Protected 3-(hydroxymethyl) intermediate, Aqueous acid | This compound | Deprotection of the acetal and formation of the final product |

Formylation and Reduction Strategies

An alternative approach involves the direct formylation of 4-propoxybenzaldehyde at the 3-position to yield a dialdehyde intermediate, 3-formyl-4-propoxybenzaldehyde. This can be followed by a selective reduction of the newly introduced formyl group to a hydroxymethyl group.

Several classic formylation reactions could potentially be employed, including the Vilsmeier-Haack and Reimer-Tiemann reactions. However, achieving high regioselectivity for the ortho position in the presence of a para-alkoxy group can be challenging. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from DMF and POCl₃), is effective for electron-rich aromatic compounds. rsc.org The Reimer-Tiemann reaction, employing chloroform in a basic solution, is another method for ortho-formylation of phenols, but its applicability to alkoxybenzenes can be limited and may result in a mixture of isomers. beilstein-journals.org

Once the 3-formyl-4-propoxybenzaldehyde is obtained, a selective reduction of one aldehyde group in the presence of the other is required. This can be a significant synthetic hurdle. However, careful selection of the reducing agent and reaction conditions can achieve the desired transformation. For instance, catalytic transfer hydrogenation has been shown to be effective for the selective reduction of aromatic aldehydes. acs.orgresearchgate.net Reagents like sodium borohydride (B1222165), under controlled conditions, can also be used for the reduction of aldehydes to primary alcohols. sailife.com

Regioselective Oxidation and Reduction Sequences

A less direct but potentially more selective route involves starting with a precursor that already has a methyl group at the 3-position, such as 3-methyl-4-propoxybenzaldehyde (B1321812). This precursor could be synthesized through various standard aromatic substitution reactions. The synthesis of a related compound, N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide, has been reported starting from 2,5-dihydroxybenzaldehyde, indicating the feasibility of multi-step syntheses involving substituted benzaldehydes. cienciadigital.org

Once 3-methyl-4-propoxybenzaldehyde is in hand, the methyl group can be selectively oxidized to a formyl group, which is then reduced to the hydroxymethyl group. Benzylic oxidation can be achieved using various reagents, such as chromium trioxide or potassium permanganate (B83412), although care must be taken to avoid over-oxidation to the carboxylic acid or oxidation of the existing aldehyde. A subsequent reduction of the newly formed aldehyde at the 3-position would then yield the target molecule. The selective reduction of one of two different aldehyde groups on an aromatic ring can be challenging and would require careful optimization of the reaction conditions.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the reagents.

For the directed ortho-metalation route, the choice of the organolithium base and the reaction temperature are critical. odu.edu Using a stronger base like sec-butyllithium or tert-butyllithium (B1211817) can sometimes improve the efficiency of the lithiation. The temperature must be kept low (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. digitellinc.com The order of addition of reagents can also significantly impact the outcome. odu.edu

In formylation reactions, the stoichiometry of the reagents and the reaction temperature need to be carefully controlled to favor mono-formylation at the desired position and minimize the formation of byproducts. For the subsequent reduction step, the choice of reducing agent is paramount for achieving selectivity. Catalytic hydrogenation often offers high selectivity, and the choice of catalyst and reaction pressure can be fine-tuned to optimize the reduction of one aldehyde group over the other. beilstein-journals.org

Purification of the final product is also a critical step for yield enhancement. Column chromatography is a common and effective method for separating the desired product from unreacted starting materials and byproducts. column-chromatography.com

Table 2: Factors for Optimization in the Synthesis of this compound

| Synthetic Step | Key Parameters for Optimization | Potential Challenges |

| Directed Ortho-Metalation | Choice of organolithium base, temperature, solvent, quenching agent | Incomplete lithiation, side reactions, decomposition of intermediate |

| Formylation | Formylating agent, reaction temperature, stoichiometry | Poor regioselectivity, di-formylation, low yields |

| Reduction | Reducing agent, catalyst (for hydrogenation), temperature, pressure | Lack of selectivity between two aldehyde groups, over-reduction |

| Purification | Chromatographic conditions (stationary and mobile phase) | Difficulty in separating structurally similar compounds |

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a few milligrams to a multi-gram scale in a laboratory setting presents several challenges. primescholars.com

For reactions involving organolithium reagents, such as the directed ortho-metalation, safety is a primary concern due to their pyrophoric nature. nih.gov Maintaining a strictly inert atmosphere and ensuring efficient temperature control during the exothermic quenching step are crucial. sailife.comdigitellinc.com The viscosity of the reaction mixture can also change upon scale-up, affecting mixing and heat transfer. acs.org

For formylation and reduction reactions, efficient heat dissipation becomes more critical at a larger scale, as many of these reactions are exothermic. Proper cooling and controlled addition of reagents are necessary to prevent runaway reactions. The work-up and purification steps also need to be adapted for larger quantities. Extractions may require larger volumes of solvents, and column chromatography can become more time-consuming and require larger amounts of stationary phase. Crystallization, if feasible, can be a more efficient purification method for larger quantities.

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity and Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their connectivity to neighboring protons. For 3-(Hydroxymethyl)-4-propoxybenzaldehyde, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton in the molecule.

The aldehydic proton is expected to appear as a singlet at the most downfield region (around 9.8 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons will present as a complex splitting pattern in the aromatic region (approximately 6.9-7.8 ppm). The protons of the hydroxymethyl group are anticipated to show a singlet around 4.7 ppm. The propoxy group protons will give rise to a triplet for the terminal methyl group (around 1.0 ppm), a sextet for the central methylene (B1212753) group (around 1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (around 4.0 ppm). The hydroxyl proton from the hydroxymethyl group may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.8 | Singlet | 1H |

| Aromatic (Ar-H) | ~7.8 | Multiplet | 1H |

| Aromatic (Ar-H) | ~7.7 | Multiplet | 1H |

| Aromatic (Ar-H) | ~6.9 | Multiplet | 1H |

| Hydroxymethyl (-CH₂OH) | ~4.7 | Singlet | 2H |

| Methylene (-OCH₂CH₂CH₃) | ~4.0 | Triplet | 2H |

| Methylene (-OCH₂CH₂CH₃) | ~1.8 | Sextet | 2H |

| Methyl (-OCH₂CH₂CH₃) | ~1.0 | Triplet | 3H |

| Hydroxyl (-CH₂OH) | Variable | Broad Singlet | 1H |

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, appearing around 191 ppm. The aromatic carbons will resonate in the range of approximately 110-165 ppm, with the carbon attached to the oxygen of the propoxy group being the most downfield among them. The carbon of the hydroxymethyl group is predicted to appear around 60 ppm. The carbons of the propoxy group will show signals at approximately 70 ppm (-OCH₂), 22 ppm (-CH₂-), and 10 ppm (-CH₃).

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~191 |

| Aromatic (C-O) | ~164 |

| Aromatic (C-CHO) | ~131 |

| Aromatic (C-CH₂OH) | ~130 |

| Aromatic (CH) | ~129 |

| Aromatic (CH) | ~127 |

| Aromatic (CH) | ~111 |

| Methylene (-OCH₂) | ~70 |

| Hydroxymethyl (-CH₂OH) | ~60 |

| Methylene (-CH₂CH₃) | ~22 |

| Methyl (-CH₃) | ~10 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene and methyl protons of the propoxy group and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to, confirming the assignment of each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different functional groups, for example, showing a correlation from the aldehydic proton to the aromatic ring carbons, and from the propoxy methylene protons to the aromatic carbon attached to the oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to confirm the substitution pattern on the aromatic ring by showing correlations between, for instance, the hydroxymethyl protons and an adjacent aromatic proton.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. The O-H stretch of the hydroxymethyl group will likely appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic propoxy and hydroxymethyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching vibrations for the ether and alcohol functionalities are expected in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3600-3200 | Strong, Broad |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Aldehyde) | ~1700 | Strong, Sharp |

| C=C (Aromatic) | 1600-1450 | Medium |

| C-O (Ether/Alcohol) | 1250-1000 | Strong |

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄O₃), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the propoxy group, the hydroxymethyl group, or the formyl radical.

Predicted HRMS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 194.0943 |

| [M-H]⁺ | 193.0865 |

| [M-CHO]⁺ | 165.1018 |

| [M-CH₂OH]⁺ | 163.0861 |

| [M-OCH₂CH₂CH₃]⁺ | 135.0446 |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxymethyl group, which can significantly influence the physical properties of the compound. As of now, there is no publicly available crystal structure data for this compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are invaluable for determining the absolute configuration and conformational features of enantiomers.

For a molecule to be chiroptical, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is itself achiral and therefore does not exhibit chiroptical properties. Any chiroptical activity would necessitate the introduction of a stereocenter, leading to chiral derivatives.

A comprehensive search of scientific literature and spectroscopic databases reveals a lack of published research on the chiroptical spectroscopy of any chiral derivatives of this compound. Consequently, there is no available data on their specific rotation, Cotton effects, or detailed analysis by methods such as Vibrational Circular Dichroism (VCD). While VCD is a powerful technique for determining the absolute configuration of small molecules in solution, its application to derivatives of this specific compound has not been reported. ru.nlwikipedia.org

Therefore, no experimental or theoretical chiroptical data for derivatives of this compound can be presented.

Chemical Reactivity and Derivatization Studies of 3 Hydroxymethyl 4 Propoxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is an electrophilic center, characterized by a polarized carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This reactivity is the basis for numerous addition and condensation reactions.

The carbonyl carbon of the aldehyde group in 3-(hydroxymethyl)-4-propoxybenzaldehyde is electrophilic and readily undergoes nucleophilic addition. This class of reactions is a fundamental pathway for carbon-carbon bond formation and functional group interconversion. Researchers value the compound for its reactivity in such transformations, which lead to the creation of valuable and complex derivatives. chemimpex.com

In a typical nucleophilic addition, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final alcohol product. Common nucleophiles used in these reactions include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and bisulfite. The addition of a Grignard reagent, for example, would convert the aldehyde into a secondary alcohol, introducing a new alkyl or aryl substituent.

Condensation reactions involving the aldehyde functionality are widely employed for synthesizing new chemical entities. A prominent example is the formation of Schiff bases (or imines) through reaction with primary amines. ukm.mynih.gov This reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. The general formula for a Schiff base is RHC=N-R¹, where R and R¹ can be various alkyl or aryl groups. ukm.my

The presence of aryl substituents generally leads to more stable Schiff bases compared to those with alkyl groups. ukm.my The resulting imine or azomethine group (-C=N-) contains a lone pair of electrons on the nitrogen atom, which is significant for its chemical properties and applications, such as in the formation of hydrogels or as ligands for metal complexes. ukm.mynih.gov The modification of polymers like chitosan (B1678972) with aldehydes via Schiff base formation is a known strategy to improve interaction with metal ions. tsijournals.com

| Amine Reactant | Reaction Conditions | Expected Schiff Base Product |

|---|---|---|

| Aniline | Acid or base catalysis, removal of water | N-(3-(hydroxymethyl)-4-propoxybenzylidene)aniline |

| Ethylamine | Acid or base catalysis, removal of water | N-(3-(hydroxymethyl)-4-propoxybenzylidene)ethanamine |

| Hydrazine | Mild conditions, often in alcohol solvent | (3-(hydroxymethyl)-4-propoxybenzylidene)hydrazine |

| Hydroxylamine | Mild conditions, typically in a buffered solution | This compound oxime |

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common synthetic step and can be achieved using a variety of oxidizing agents. Studies on structurally similar compounds, such as 4-hydroxybenzaldehyde (B117250), have demonstrated that oxidation by agents like potassium permanganate (B83412) (KMnO₄) in an acidic medium is an effective method. sphinxsai.com The reaction typically proceeds rapidly, converting the -CHO group into a -COOH group. nih.gov

Another approach is the direct, one-pot oxidative esterification, where the aldehyde is oxidized to a carboxylic acid intermediate which then reacts with an alcohol present in the medium to form an ester. nih.gov For this compound, oxidation would yield 3-(hydroxymethyl)-4-propoxybenzoic acid.

The aldehyde group can be selectively reduced to a primary alcohol. This reaction transforms this compound into (5-(hydroxymethyl)-2-propoxyphenyl)methanol, a diol. Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Catalytic hydrogenation is also a widely used method. Research on the reduction of other substituted benzaldehydes, such as 4-methoxybenzaldehyde, has shown that various catalyst systems can achieve high yields of the corresponding benzyl (B1604629) alcohol. osti.gov For instance, zirconium and hafnium complexes have been used to effectively reduce electron-rich benzaldehydes to their corresponding alcohols in isopropanol, which acts as both the solvent and a hydrogen source in a Meerwein-Ponndorf-Verley (MPV) type reduction. osti.gov

Reactions of the Hydroxyl Group

The primary hydroxyl group (-CH₂OH) on the benzene (B151609) ring offers another site for derivatization, primarily through esterification and etherification reactions.

The hydroxymethyl group can be converted into an ester by reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. The direct reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid.

Etherification involves the conversion of the hydroxyl group into an ether (-OR). A classic method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Studies on similar phenolic compounds, like 3-hydroxybenzaldehyde, have successfully employed this method to attach alkyl chains to the oxygen atom. researchgate.net Alternatively, reductive etherification processes can convert aldehydes to ethers in the presence of an alcohol and a suitable catalyst system. osti.gov

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Esterification | Acetic Anhydride | (2-propoxy-5-formylphenyl)methyl acetate |

| Esterification | Benzoyl Chloride | (2-propoxy-5-formylphenyl)methyl benzoate |

| Etherification | Sodium Hydride, then Methyl Iodide | 3-(Methoxymethyl)-4-propoxybenzaldehyde |

| Etherification | Potassium Carbonate, then Benzyl Bromide | 3-(Benzyloxymethyl)-4-propoxybenzaldehyde |

Oxidation of the Hydroxyl Group

The primary alcohol of the hydroxymethyl group in this compound can be selectively oxidized to an aldehyde, which would result in the formation of a dialdehyde (B1249045), or further to a carboxylic acid. The challenge in such a synthesis is the selective oxidation of the hydroxymethyl group in the presence of the existing aldehyde group. However, various modern synthetic methods allow for the selective oxidation of primary alcohols.

Several catalytic systems are known to be effective for the selective aerobic oxidation of primary alcohols to aldehydes with high yields. organic-chemistry.org For instance, the combination of a (bpy)CuI catalyst with TEMPO allows for the efficient and selective aerobic oxidation of a wide range of primary alcohols, including benzylic ones, to their corresponding aldehydes at room temperature using air as the oxidant. organic-chemistry.org This system is noted for its compatibility with various functional groups and high selectivity for primary alcohols. organic-chemistry.org Another effective method involves the use of trichloroisocyanuric acid in the presence of catalytic TEMPO, which rapidly oxidizes primary alcohols without overoxidation to carboxylic acids. organic-chemistry.org The slow oxidation of secondary alcohols makes this reaction highly chemoselective. organic-chemistry.org

Metal nitrates, such as ferric nitrate, have also been demonstrated to be effective in the selective oxidation of substituted benzyl alcohols to the corresponding aldehydes. frontiersin.org Studies have shown that these reactions can proceed with high conversion rates and selectivity under mild conditions. frontiersin.org The electronic nature of the substituents on the benzene ring can influence the reaction rate, with electron-donating groups sometimes enhancing the conversion. organic-chemistry.orgresearchgate.net

Below is a table summarizing various reagents used for the selective oxidation of benzylic alcohols, which could be applicable to the hydroxymethyl group of this compound.

| Reagent/Catalyst System | Oxidant | Key Features |

| Fe(NO₃)₃·9H₂O | N/A (in N₂ atmosphere) | High conversion and selectivity under mild conditions. frontiersin.org |

| Eosin Y | O₂ (with blue LED) | Metal-free, green, and efficient with broad functional group tolerance. organic-chemistry.org |

| (bpy)CuI/TEMPO | Air | High selectivity for primary alcohols at room temperature. organic-chemistry.org |

| Trichloroisocyanuric acid/TEMPO | N/A | Rapid and chemoselective oxidation without overoxidation. organic-chemistry.org |

| Na₁₀[Co₄(H₂O)₂(PW₉O₃₄)₂]·27H₂O | H₂O₂ | Efficient in water with good yields and high selectivity. researchgate.net |

Reactions on the Aromatic Ring

The position of electrophilic aromatic substitution on the benzene ring of this compound is determined by the directing effects of the existing substituents: the formyl group (-CHO), the hydroxymethyl group (-CH₂OH), and the propoxy group (-OPr). These effects are based on a combination of inductive and resonance effects.

Propoxy Group (-OPr): The propoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org The oxygen atom donates electron density to the ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. organicchemistrytutor.com The inductive effect of the electronegative oxygen atom withdraws electron density, but the resonance effect is dominant. libretexts.orglumenlearning.com

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is a weak activating group and an ortho, para-director. The alkyl portion is electron-donating through an inductive effect.

Formyl Group (-CHO): The formyl (aldehyde) group is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position. lumenlearning.com

In this compound, the substituents are located at positions 1 (-CHO), 3 (-CH₂OH), and 4 (-OPr). The directing effects of these groups on incoming electrophiles are as follows:

The powerful ortho, para-directing effect of the propoxy group at position 4 will direct incoming electrophiles to positions 2 and 5 (position 6 is sterically hindered).

The ortho, para-directing hydroxymethyl group at position 3 will direct to positions 2, 5, and 1 (with position 1 being occupied).

The meta-directing formyl group at position 1 will direct to position 5.

The directing effects of the propoxy and hydroxymethyl groups are cooperative, both activating the positions ortho and para to them. msu.edu The strongest activating group, the propoxy group, will have the most significant influence on the position of substitution. pitt.edu Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the propoxy group and meta to the formyl group. Position 2 is also activated but is sterically hindered by the adjacent formyl and hydroxymethyl groups.

| Substituent | Position | Effect on Reactivity | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CHO | 1 | Deactivating | meta | 5 |

| -CH₂OH | 3 | Weakly Activating | ortho, para | 2, 5 |

| -OPr | 4 | Strongly Activating | ortho, para | 2, 5 |

The propoxy group, being an ether linkage, is generally stable. However, it can undergo cleavage under certain conditions, a reaction known as O-dealkylation. This transformation is significant in the metabolism of many xenobiotics by cytochrome P450 enzymes. nih.gov Chemically, O-dealkylation of aromatic ethers can be achieved using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This would convert the propoxy group into a hydroxyl group, yielding 3-(hydroxymethyl)-4-hydroxybenzaldehyde. The reaction mechanism typically involves the protonation of the ether oxygen followed by nucleophilic attack by a halide ion on the alkyl group.

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives and analogues of this compound is a crucial step in understanding its structure-activity relationships (SAR) for potential biological applications. nih.gov Modifications can be systematically introduced at various positions of the molecule to probe the structural requirements for a desired activity.

The hydroxymethyl group offers a versatile handle for chemical modification. For instance, it can be converted into a variety of other functional groups to explore the impact of size, electronics, and hydrogen bonding capacity at this position.

Esterification: The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to produce acyloxymethyl analogues. This allows for the introduction of a wide range of substituents, from small alkyl groups to larger aromatic moieties.

Etherification: Reaction with alkyl halides under basic conditions would yield alkoxy-methyl derivatives, further modifying the steric and electronic properties at this position.

Conversion to Aminomethyl Derivatives: A multi-step synthesis involving conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine or azide (B81097) (and subsequent reduction) can provide access to aminomethyl derivatives. These derivatives introduce a basic center, which can be crucial for interactions with biological targets.

The following table illustrates potential modifications at the hydroxymethyl position for SAR studies.

| Modification | Resulting Functional Group | Potential Synthetic Reagents | Purpose in SAR |

|---|---|---|---|

| Esterification | -CH₂OC(O)R | RCOOH, Acyl Halides | Explore steric and electronic effects of the R group. |

| Etherification | -CH₂OR | RX, Base | Modify lipophilicity and hydrogen bonding capacity. |

| Conversion to Amine | -CH₂NR₂ | 1. Tosyl chloride 2. HNR₂ | Introduce a basic center for potential ionic interactions. |

The length and nature of the alkoxy chain at the 4-position can significantly influence the biological activity of a molecule by affecting its lipophilicity, binding affinity, and metabolic stability. nih.gov SAR studies often involve the synthesis of a series of analogues with varying alkoxy chain lengths. In the case of this compound, analogues with methoxy (B1213986), ethoxy, butoxy, and other alkoxy groups could be synthesized and evaluated.

For example, a study on 2-benzylidene-1-indanone (B110557) derivatives as anti-inflammatory agents found that a three-carbon chain alkoxy group at a specific position was beneficial for the activity. dovepress.com Similarly, research on nitazene (B13437292) analogues showed that the alkoxy chain length markedly influenced their potency, with ethoxy, isopropoxy, and propoxy chains leading to higher potencies than methoxy and butoxy analogues in that particular series. nih.gov

The synthesis of these analogues would typically involve the Williamson ether synthesis, reacting the corresponding 3-(hydroxymethyl)-4-hydroxybenzaldehyde with an appropriate alkyl halide in the presence of a base.

The table below provides examples of how the alkoxy chain could be varied for SAR studies.

| Alkoxy Group | Alkyl Halide for Synthesis | Potential Impact on Properties |

|---|---|---|

| Methoxy (-OCH₃) | Methyl iodide | Increased polarity compared to propoxy. |

| Ethoxy (-OCH₂CH₃) | Ethyl bromide | Slightly less lipophilic than propoxy. |

| Butoxy (-O(CH₂)₃CH₃) | Butyl iodide | Increased lipophilicity. |

| Isopropoxy (-OCH(CH₃)₂) | Isopropyl bromide | Introduces branching, affecting steric interactions. |

| Benzyloxy (-OCH₂Ph) | Benzyl chloride | Introduces an aromatic ring, increasing potential for π-stacking. |

Substituent Variations on the Aromatic Ring of this compound Remain Largely Unexplored in Publicly Available Research

The chemical structure of this compound features two electron-donating groups attached to the benzene ring: a hydroxymethyl group (-CH₂OH) at position 3 and a propoxy group (-OCH₂CH₂CH₃) at position 4. In the theory of electrophilic aromatic substitution, both of these groups are classified as activating and ortho, para-directing. The propoxy group, in particular, is a strong activating group due to the lone pairs on the oxygen atom which can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions. The hydroxymethyl group is a weak activating group.

Based on these directing effects, it can be theoretically predicted that electrophilic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation or acylation, would preferentially occur at the positions ortho and para to the activating groups. In the case of this compound, the positions are:

Position 5: This position is ortho to the propoxy group and meta to the hydroxymethyl group. The strong activating and directing effect of the propoxy group would strongly favor substitution at this site.

Position 2: This position is ortho to the hydroxymethyl group and meta to the propoxy group. Substitution at this position would be less favored due to the weaker directing effect of the hydroxymethyl group compared to the propoxy group.

Position 6: This position is para to the hydroxymethyl group and ortho to the propoxy group. Steric hindrance from the adjacent propoxy group might influence the accessibility of this site to incoming electrophiles.

While these predictions can be made based on established principles of organic chemistry, the absence of published experimental results for this compound means that specific reaction conditions, yields, and the precise regioselectivity of such reactions remain speculative. Consequently, data tables detailing the synthesis and properties of derivatives with substituents on the aromatic ring cannot be constructed at this time. Further experimental investigation is required to elucidate the practical outcomes of electrophilic aromatic substitution on this compound.

Biological Activity and Mechanistic Investigations

In Vitro Biological Activity Screening

A thorough search of scientific databases and research articles yielded no specific studies on the in vitro biological activity of 3-(Hydroxymethyl)-4-propoxybenzaldehyde. Consequently, there is no reported data on its potential effects in the following areas:

Assessment of Anti-inflammatory Potential

There are currently no published studies investigating the anti-inflammatory properties of this compound. Research on related compounds, such as 3,4-dihydroxybenzaldehyde (B13553), has shown significant anti-inflammatory effects by decreasing levels of inflammatory mediators. nih.gov However, similar assessments for this compound have not been documented.

Evaluation of Antioxidant Capacity

The antioxidant capacity of this compound has not been experimentally determined. While the presence of a hydroxyl group in its structure suggests a potential for free radical scavenging, as seen in other hydroxybenzaldehydes, there are no specific studies to confirm or quantify this activity. researchgate.net

Investigation of Antimicrobial Efficacy

There is no available research on the antimicrobial efficacy of this compound against bacteria, fungi, or viruses. Studies on other benzaldehyde (B42025) derivatives have indicated potential antimicrobial properties, but these findings cannot be directly attributed to the subject compound without specific experimental evidence. nih.gov

Examination of Antiproliferative Effects in Cell Lines

The antiproliferative effects of this compound in any cell line have not been reported in the scientific literature. While some complex derivatives of other substituted benzaldehydes have been shown to exhibit dose-dependent anti-proliferative effects, no such data exists for this compound itself. nih.gov

Exploration of Molecular Mechanisms Underlying Observed Biological Activities

Given the absence of observed biological activities in the literature for this compound, there have been no subsequent investigations into its molecular mechanisms of action.

Receptor Binding Studies

No receptor binding studies for this compound have been published. The interaction of this compound with any biological receptor remains uninvestigated.

Enzyme Inhibition Assays

Specific data from enzyme inhibition assays for this compound are not currently available in the reviewed scientific literature. While it is used in biochemical research to understand enzyme activity and metabolic pathways, detailed inhibitory profiles against specific enzymes have not been published. chemimpex.com

To illustrate the type of data that would be generated from such studies, the following hypothetical table outlines potential results from enzyme inhibition assays.

Hypothetical Enzyme Inhibition Profile of this compound

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type |

| Aldehyde Dehydrogenase (ALDH1A1) | Fluorometric | > 100 | Not Determined |

| Cyclooxygenase-2 (COX-2) | Colorimetric | 75.4 | Competitive |

| Monoamine Oxidase B (MAO-B) | Fluorometric | 22.1 | Non-competitive |

Note: The data presented in this table is purely illustrative and not based on actual experimental results.

Gene Expression Analysis

There is currently no publicly available data from gene expression analysis studies conducted on this compound. Such studies, often utilizing techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis, would be crucial in elucidating the compound's potential effects on cellular function at the genetic level.

A hypothetical data table representing potential findings from a gene expression analysis is provided below for illustrative purposes.

Hypothetical Gene Expression Modulation by this compound in Human Hepatocyte (HepG2) Cells

| Gene | Function | Fold Change | p-value |

| CYP1A2 | Xenobiotic Metabolism | +2.5 | < 0.05 |

| NFE2L2 (Nrf2) | Oxidative Stress Response | +1.8 | < 0.05 |

| TNF-α | Inflammation | -1.5 | < 0.05 |

| BCL-2 | Apoptosis Regulation | No significant change | > 0.05 |

Note: This data is hypothetical and for illustrative purposes only.

Cellular Pathway Modulation

Information regarding the specific cellular pathways modulated by this compound is not available in the current body of scientific literature. Understanding a compound's impact on cellular signaling pathways is fundamental to characterizing its mechanism of action and potential therapeutic applications.

Structure-Activity Relationship (SAR) Derivations from Analogues

While specific structure-activity relationship (SAR) studies on a series of this compound analogues are not documented, general SAR principles can be inferred from studies on other hydroxybenzaldehyde derivatives. researchgate.net The antioxidant activity of phenolic compounds, for instance, is closely linked to their molecular structure. researchgate.net

Key structural features that typically influence the biological activity of hydroxybenzaldehydes include:

The position and number of hydroxyl groups: These are critical for antioxidant activity, as they can donate a hydrogen atom to scavenge free radicals.

The nature and position of other substituents: Alkoxy groups, such as the propoxy group in the target compound, can influence lipophilicity and, consequently, cell membrane permeability and interaction with molecular targets. The hydroxymethyl group introduces a site for potential metabolic modification and can affect solubility and binding interactions.

The aldehyde functional group: This group can participate in various chemical reactions and interactions with biological macromolecules.

Based on these general principles, modifications to the propoxy, hydroxymethyl, and aldehyde moieties of this compound would be expected to significantly impact its biological profile.

Early-Stage ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding dosage)

In Silico ADME Modeling

In the early stages of drug discovery, in silico models are invaluable for predicting the ADME properties of a compound. mdpi.commdpi.comeijppr.comnih.govnih.gov These computational tools use the chemical structure of a molecule to estimate its pharmacokinetic profile, helping to identify potential liabilities before resource-intensive experimental studies are undertaken.

For this compound, a full in silico ADME profile has not been published. However, a hypothetical profile can be generated to illustrate the types of parameters that are typically assessed.

Hypothetical In Silico ADME Profile for this compound

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 194.23 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 1.85 | Good balance of hydrophilicity and lipophilicity |

| H-bond Donors | 2 | Compliant with Lipinski's Rule of Five |

| H-bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Polar Surface Area | 57.53 Ų | Likely good intestinal absorption |

| Blood-Brain Barrier Permeability | Low | Unlikely to have significant CNS effects |

| CYP2D6 Inhibition | Probable inhibitor | Potential for drug-drug interactions |

| Human Intestinal Absorption | High (>90%) | Good oral bioavailability predicted |

Note: The data in this table is for illustrative purposes and is not the result of a formal in silico analysis of the compound.

Metabolic Stability Profiling (without specific dosage implications)

Metabolic stability is a critical parameter in drug development, influencing a compound's half-life and bioavailability. Aldehyde-containing compounds can be susceptible to metabolism by enzymes such as aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH). nih.govnih.gov The propoxy and hydroxymethyl groups may also be sites of metabolic modification, such as O-dealkylation or oxidation.

Experimental data on the metabolic stability of this compound is not available. A typical metabolic stability assay would involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.

Potential Applications and Future Research Directions

Potential in Pharmaceutical Lead Identification and Drug Discovery

3-(Hydroxymethyl)-4-propoxybenzaldehyde serves as a valuable scaffold in the synthesis of new chemical entities with therapeutic potential. chemimpex.com Its bifunctional nature, possessing both an aldehyde and a hydroxymethyl group, allows for a variety of chemical modifications to generate diverse molecular libraries for high-throughput screening. The propoxy group enhances the lipophilicity of its derivatives, a key factor in improving pharmacokinetic properties such as membrane permeability and bioavailability.

The aldehyde functionality is a precursor for the synthesis of Schiff bases, hydrazones, and other heterocyclic compounds, many of which exhibit a wide range of biological activities. Research on structurally similar molecules, such as vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) derivatives, has revealed significant antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net This suggests that derivatives of this compound could be explored for similar therapeutic applications. The hydroxymethyl group offers an additional site for esterification or etherification, enabling the creation of prodrugs or the attachment of the molecule to larger drug delivery systems.

Future research in this area could focus on synthesizing a range of derivatives and evaluating their activity against various biological targets. The structural data from these studies could be invaluable for identifying new lead compounds in drug discovery programs.

Role as a Building Block in Organic Synthesis and Fine Chemicals

In the realm of organic synthesis, this compound is a key intermediate for the production of a variety of fine chemicals. chemimpex.com Its aromatic properties make it a candidate for the synthesis of novel fragrances and flavoring agents, where the propoxy group can modulate the olfactory and gustatory characteristics of the final product. chemimpex.com

The aldehyde group can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions. This reactivity makes it a versatile starting material for the synthesis of more complex molecules. For instance, it can be used in the production of specialty dyes, where the chromophoric system can be extended and modified through reactions at the aldehyde and hydroxymethyl positions. chemimpex.com

Further exploration of its synthetic utility could involve its use in multicomponent reactions to rapidly build molecular complexity. Additionally, its application in the synthesis of agrochemicals, such as pesticides and herbicides, remains a largely unexplored but potentially fruitful area of research. chemimpex.com

Exploration of Applications in Material Science (e.g., polymers, liquid crystals)

The presence of two reactive functional groups in this compound makes it an attractive monomer for the synthesis of novel polymers. chemimpex.com It can be incorporated into polymer backbones through reactions involving the aldehyde and hydroxymethyl groups, leading to the formation of polyesters, polyacetals, and other functional polymers. The propoxy side chain can influence the physical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength. chemimpex.com

The copolymerization of functionalized benzaldehydes has been shown to be a viable route to creating polymers with tunable properties. thieme-connect.comacs.orgthieme-connect.com For example, the anionic copolymerization of phthalaldehyde with substituted benzaldehydes yields materials that can be further modified. acs.org This suggests that this compound could be used as a comonomer to introduce specific functionalities into polymer chains. researchgate.net Such polymers could find applications as specialty coatings, adhesives, or in the development of advanced composites.

Furthermore, the rigid aromatic core and the potential for forming anisotropic structures make benzaldehyde (B42025) derivatives interesting candidates for the synthesis of liquid crystals. While direct research on the liquid crystalline properties of this compound derivatives is limited, studies on other n-alkoxybenzaldehyde derivatives have demonstrated their capacity to form nematic and smectic mesophases. icm.edu.plresearchgate.netresearchgate.net Future work could involve the synthesis of Schiff base or ester derivatives of this compound and the investigation of their liquid crystalline behavior.

Development of Analytical Standards and Reference Materials

In analytical chemistry, this compound can serve as a valuable reference material for the development and validation of analytical methods. chemimpex.com Its distinct chemical structure and physical properties allow it to be used as a standard in chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the identification and quantification of related compounds in complex mixtures. chemimpex.com

Given the increasing need for high-purity analytical standards in the pharmaceutical, food, and environmental testing industries, the development of certified reference materials of this compound could be a significant contribution. This would require the establishment of a well-characterized, high-purity sample with documented stability and homogeneity, which can then be used to ensure the accuracy and reliability of analytical measurements.

Unexplored Biological Targets and Therapeutic Areas

While the general potential of this compound derivatives in drug discovery has been noted, specific biological targets and therapeutic areas remain largely unexplored. The structural similarity to other biologically active benzaldehydes provides a starting point for investigation. For instance, derivatives of 4-hydroxybenzaldehyde (B117250) have shown anti-angiogenic, anti-inflammatory, and anti-nociceptive activities. biomolther.org

Future research could investigate the potential of this compound derivatives to modulate the activity of enzymes, receptors, and ion channels implicated in various diseases. For example, their antioxidant properties could be evaluated in the context of neurodegenerative diseases or cardiovascular disorders. ontosight.ai Furthermore, screening against a panel of cancer cell lines could reveal potential anticancer activity, a property observed in many vanillin-derived Schiff bases. nih.gov The exploration of its derivatives as inhibitors of microbial growth could also lead to the development of new antimicrobial agents. researchgate.net

Sustainable Synthesis Approaches and Green Chemistry Principles

The development of environmentally friendly methods for the synthesis of this compound and its derivatives is a crucial area for future research. Traditional synthetic routes often involve the use of hazardous reagents and solvents. Adhering to the principles of green chemistry, future synthetic strategies should aim to minimize waste, use renewable feedstocks, and employ catalytic methods. rsc.org

For instance, research into the selective oxidation of the corresponding benzyl (B1604629) alcohol using greener oxidants like hydrogen peroxide or oxygen, potentially with a reusable catalyst, could provide a more sustainable route to the aldehyde. scielo.br One-pot, multi-component reactions starting from simpler precursors could also offer a more atom-economical approach to synthesizing derivatives of this compound. nih.gov The use of alternative energy sources, such as microwave or ultrasound irradiation, could also lead to more efficient and environmentally benign synthetic processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Hydroxymethyl)-4-propoxybenzaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis is often employed, starting with functionalizing benzaldehyde derivatives. For example, hydroxymethyl and propoxy groups can be introduced via nucleophilic substitution or oxidation-reduction sequences. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., palladium for cross-coupling). Monitoring intermediates via TLC or HPLC ensures stepwise progress . The Reimer-Tiemann reaction, modified for steric hindrance from substituents, may also be applicable for introducing hydroxyl groups .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates polar byproducts. Recrystallization from ethanol or methanol is suitable for final purification, leveraging differences in solubility between the target compound and impurities. Purity validation via melting point analysis and HPLC (C18 column, UV detection at 254 nm) is critical .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer : Solubility is typically higher in polar aprotic solvents (e.g., DMSO, acetone) and lower in water. Stability studies under varying pH (e.g., 3–9) and temperature (4°C to 40°C) should be conducted using UV-Vis spectroscopy to track degradation. Hydroxymethyl groups may confer sensitivity to oxidation, necessitating inert atmospheres during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, exposure durations). Standardized in vitro assays (e.g., MTT for cytotoxicity) across multiple cell types (e.g., HepG2, HEK293) can clarify toxicity profiles. Comparative studies with structurally analogous aldehydes (e.g., 4-hydroxybenzaldehyde) and computational toxicity prediction tools (e.g., QSAR models) provide mechanistic insights .

Q. What analytical methods are critical for characterizing the structure and purity of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT) identifies substituent positions and confirms regioselectivity. For example, the hydroxymethyl proton appears as a triplet (~4.5 ppm) coupled to adjacent groups. Mass spectrometry (ESI-TOF) confirms molecular weight, while HPLC-MS detects trace impurities (<0.1%). X-ray crystallography may resolve stereochemical ambiguities .

Q. How do the electronic effects of the hydroxymethyl and propoxy substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The electron-donating propoxy group (-OPr) activates the aromatic ring toward electrophilic substitution, directing reactions to the para position. The hydroxymethyl (-CH₂OH) group enhances electrophilicity at the aldehyde via hydrogen bonding. Computational studies (DFT calculations) can map electron density distributions and predict reaction sites .

Q. What strategies are employed to study the metabolic pathways of this compound in pharmacological research?

- Methodological Answer : In vitro hepatic microsomal assays (e.g., rat liver S9 fractions) identify phase I metabolites (e.g., oxidized or demethylated products). LC-MS/MS with isotopic labeling tracks metabolic stability. Comparative analysis with structurally related compounds (e.g., 4-hydroxybenzaldehyde derivatives) highlights conserved metabolic pathways .

Q. How can computational modeling predict the physicochemical properties of this compound, and what are the limitations?

- Methodological Answer : Tools like Gaussian (for DFT) and ACD/Labs Percepta predict logP, pKa, and solubility. However, limitations include inaccuracies in modeling hydrogen bonding networks and steric effects from bulky substituents. Experimental validation via shake-flask methods for logP and potentiometric titration for pKa is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.